REACTION_CXSMILES
|
[BH4-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].C[O:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([Br:17])[CH:11]=1.Cl>COCCOCCOC>[F:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][OH:8])=[CH:11][C:12]=1[Br:17] |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)F)Br)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was subsequently stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
without cooling, until the exothermic reaction
|
Type
|
CUSTOM
|
Details
|
up to about 50° C.
|
Type
|
CUSTOM
|
Details
|
to go to completion in the course of 1 hour at 100° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the benzyl alcohol which had separated out
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CO)C=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |